molecular formula C8H14ClNO B13303917 3,5-Dimethylpiperidine-1-carbonyl chloride

3,5-Dimethylpiperidine-1-carbonyl chloride

Cat. No.: B13303917
M. Wt: 175.65 g/mol
InChI Key: XKWWTGFKHIQSCM-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 3,5-dimethylpiperidine with phosgene or thionyl chloride . The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane or chloroform. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and avoid decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Thiols: Reacts with thiols to form thioesters.

    Water: Hydrolysis reaction to form the parent amine and hydrochloric acid.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3,5-Dimethylpiperidine: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 3,5-dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpiperidine-1-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms. Its ability to form a wide range of derivatives makes it valuable in various chemical and industrial applications .

Properties

IUPAC Name

3,5-dimethylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWTGFKHIQSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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